Oxytocin, 4-L-threonine- is a synthetic analog of the naturally occurring hormone oxytocin, which plays a crucial role in various physiological functions, including childbirth and lactation. The modification of the oxytocin molecule by substituting the fourth amino acid with threonine enhances its biological activity and selectivity. This compound is significant in pharmacological research due to its potential therapeutic applications.
Oxytocin is classified as a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. The specific analog 4-L-threonine-oxytocin is synthesized to study its pharmacological properties and potential advantages over natural oxytocin. It falls under the category of peptide hormones and is primarily used in research settings to explore its effects on uterine contractions and lactation.
The synthesis of 4-L-threonine-oxytocin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain.
The synthesis of this analog has been documented in various studies, illustrating its biological activity compared to other oxytocin analogs .
The molecular structure of 4-L-threonine-oxytocin retains the core nonapeptide structure of oxytocin but features a hydroxyl group in place of one of the original amino acids.
The chemical reactivity of 4-L-threonine-oxytocin can be examined through its interactions with specific receptors and enzymes.
The mechanism by which 4-L-threonine-oxytocin exerts its effects involves binding to oxytocin receptors located in various tissues, including the uterus and mammary glands.
Research indicates that this analog's selectivity for oxytocin receptors over vasopressin receptors contributes to its enhanced therapeutic profile .
The physical properties of 4-L-threonine-oxytocin are critical for understanding its stability and solubility.
The primary applications of 4-L-threonine-oxytocin lie within scientific research and potential therapeutic uses:
4-L-Threonine-oxytocin ([Thr⁴]OT) is a synthetic analogue of the native nonapeptide oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), where the isoleucine residue at position 4 is replaced by L-threonine. This substitution introduces a polar hydroxyl group (-OH) into the peptide's cyclic hexapeptide ring, fundamentally altering its steric and electronic properties [1] [6]. The cyclic disulfide bridge (Cys¹-Cys⁶) remains intact, preserving the core scaffold essential for receptor recognition. The nomenclature follows standard peptide convention, denoting the modified position and residue (i.e., [4-L-threonine]-oxytocin or hydroxy[Thr⁴]oxytocin) [1].
Table 1: Structural Features of 4-L-Threonine-Oxytocin vs. Native Oxytocin
Feature | Native Oxytocin | 4-L-Threonine-Oxytocin |
---|---|---|
Position 4 Residue | Isoleucine (hydrophobic) | L-Threonine (polar) |
Cyclic Structure | Cys¹–Cys⁶ disulfide | Cys¹–Cys⁶ disulfide |
Molecular Weight | 1007.19 g/mol | 1021.22 g/mol |
Key Functional Group | None at position 4 | -OH group at Thr⁴ side chain |
Receptor Binding Profile | Balanced OXTR/AVPR | High OXTR selectivity |
The synthesis of [Thr⁴]OT emerged during the 1970–1980s peak of structure-activity relationship (SAR) studies aimed at enhancing oxytocin's therapeutic selectivity. Early work by Walter et al. proposed the "cooperative model," emphasizing that position 4 modifications critically influence receptor specificity by altering hydrogen bonding and steric bulk [6]. In 1977, [Thr⁴,Gly⁷]OT demonstrated unprecedented oxytocic-antidiuretic selectivity (O/A ratio: 83,000), a 5-fold increase over [Gly⁷]OT alone [1]. This breakthrough validated position 4 as a key pharmacophore, spurring derivatives like [4-(O-methyl)-L-threonine]-OT (1988), though its potency (150 IU/mg) remained lower than [Thr⁴]OT's 166 IU/mg [4]. These analogues collectively revealed that hydrophilic substitutions at position 4 enhance uterine selectivity by optimizing interactions with the oxytocin receptor's transmembrane domains 5–6 [6].
Like native oxytocin, [Thr⁴]OT derivatives are synthesized chemically via solid-phase peptide synthesis (SPPS) or hybrid solid-phase/solution-phase methods, not through ribosomal biosynthesis [1]. The precursor peptide undergoes identical post-translational modifications:
The Thr⁴ substitution occurs during peptide chain assembly before cyclization. Notably, Thr⁴ analogues show enhanced solubility due to the hydroxyl group, facilitating purification and bioactivity [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0